
5-Quinoxalineethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Quinoxalin-5-yl)ethanamine is a nitrogen-containing heterocyclic compound that features a quinoxaline ring attached to an ethanamine group. This compound is of significant interest due to its potential applications in medicinal chemistry, material science, and various industrial processes. The quinoxaline moiety is known for its diverse biological activities, making 2-(Quinoxalin-5-yl)ethanamine a valuable compound for further research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst to form quinoxaline, which is then reacted with ethylamine under reductive amination conditions to yield 2-(Quinoxalin-5-yl)ethanamine .
Industrial Production Methods: Industrial production of 2-(Quinoxalin-5-yl)ethanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize waste and improve yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Quinoxalin-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The amino group in the ethanamine moiety can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Quinoxaline-5-carboxylic acid derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various N-substituted ethanamine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Quinoxalin-5-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of dyes, fluorescent materials, and organic semiconductors.
Wirkmechanismus
The mechanism of action of 2-(Quinoxalin-5-yl)ethanamine involves its interaction with various molecular targets, including enzymes and receptors. The quinoxaline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the ethanamine group can form hydrogen bonds with active sites of enzymes, modulating their activity. The compound’s ability to undergo redox reactions also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: The parent compound, lacking the ethanamine group.
Quinazoline: A similar nitrogen-containing heterocycle with different biological activities.
Cinnoline: Another nitrogen-containing heterocycle with distinct chemical properties.
Uniqueness: 2-(Quinoxalin-5-yl)ethanamine is unique due to the presence of both the quinoxaline ring and the ethanamine group, which confer a combination of biological activities and chemical reactivity not found in other similar compounds. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
910395-64-1 |
|---|---|
Molekularformel |
C10H11N3 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
2-quinoxalin-5-ylethanamine |
InChI |
InChI=1S/C10H11N3/c11-5-4-8-2-1-3-9-10(8)13-7-6-12-9/h1-3,6-7H,4-5,11H2 |
InChI-Schlüssel |
YTKILTMUVCFSHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)N=CC=N2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


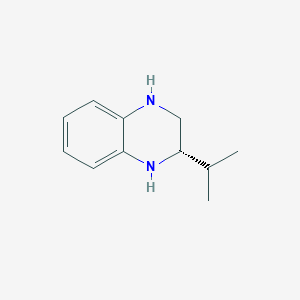

![3-Ethylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B11913987.png)
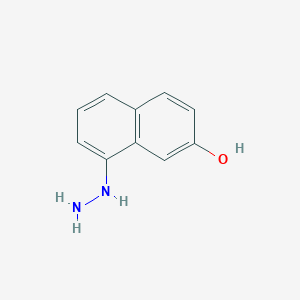
![2,3,6,7,8,9-Hexahydro-1H-benzo[g]indole](/img/structure/B11913997.png)
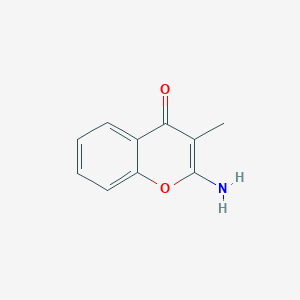
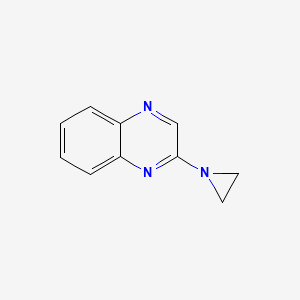
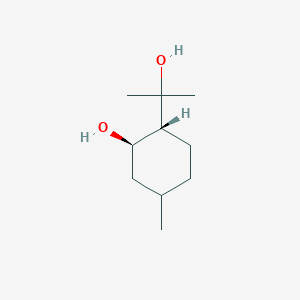

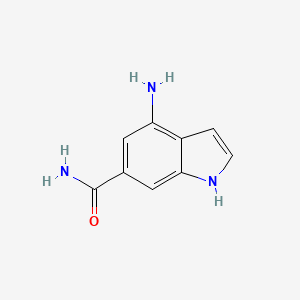
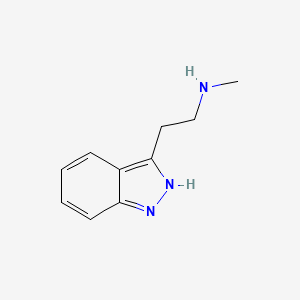
![2-Azaspiro[4.4]nonan-7-amine hydrochloride](/img/structure/B11914027.png)


